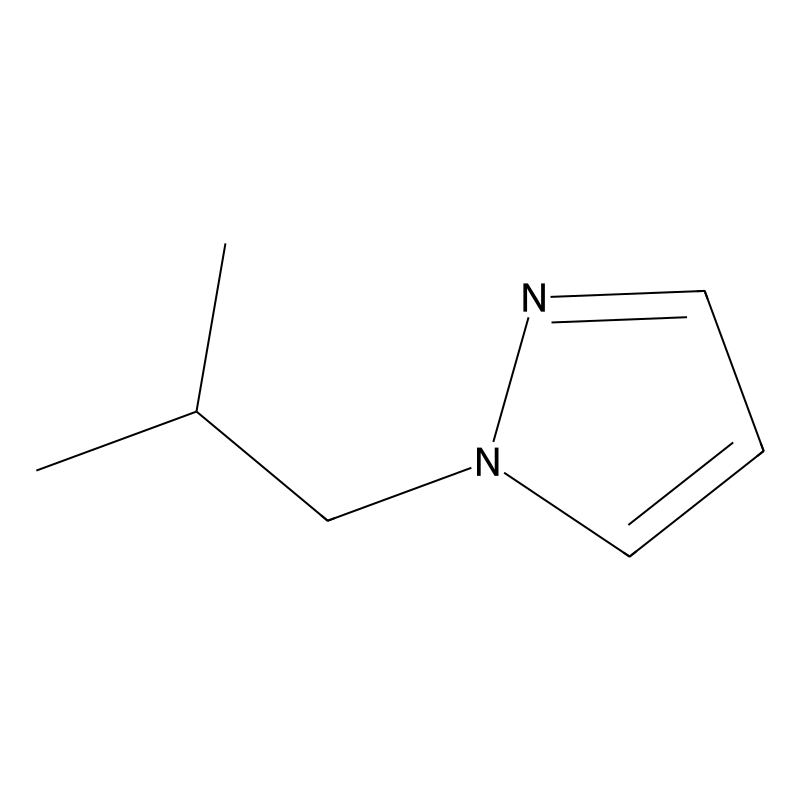1-Isobutyl-1H-pyrazole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthetic Applications
1-Isobutyl-1H-pyrazole serves as a valuable building block in organic synthesis due to its unique structure and reactivity. Researchers have employed it in the preparation of various heterocyclic compounds, including pyrazoles, triazoles, and imidazoles. These heterocycles possess diverse applications in medicinal chemistry, materials science, and agricultural chemistry [, ].
Medicinal Chemistry
Studies have explored the potential of 1-isobutyl-1H-pyrazole derivatives as therapeutic agents. For instance, researchers have investigated their activity against various diseases, including cancer, Alzheimer's disease, and epilepsy [, , ]. However, it is crucial to note that these are pre-clinical studies, and further research is necessary to establish the safety and efficacy of these compounds for human use.
Materials Science
1-Isobutyl-1H-pyrazole derivatives have been explored for their potential applications in material science. Their unique properties, such as thermal stability and tunable electronic structures, make them promising candidates for the development of functional materials, such as organic light-emitting diodes (OLEDs) and organic solar cells [, ].
1-Isobutyl-1H-pyrazole has the molecular formula C7H12N2 and features an isobutyl group attached to the pyrazole ring. The compound is notable for its stability and reactivity, making it an interesting subject for both synthetic chemistry and biological research. Its structural configuration allows for various substitution reactions, enhancing its versatility in chemical synthesis .
The chemical reactivity of 1-isobutyl-1H-pyrazole is primarily influenced by the presence of the nitrogen atoms in the ring. Common reactions include:
- Nucleophilic Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
- Condensation Reactions: It can undergo condensation with aldehydes or ketones, forming more complex pyrazole derivatives.
- Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to new derivatives with altered biological activities .
1-Isobutyl-1H-pyrazole exhibits significant biological activity. Studies have indicated that compounds within the pyrazole class often possess anti-inflammatory, analgesic, and antimicrobial properties. For instance, similar pyrazoles are known to act as inhibitors of cyclooxygenase enzymes, which play a crucial role in inflammation pathways . This suggests that 1-isobutyl-1H-pyrazole may also have therapeutic potential worth exploring.
Several methods exist for synthesizing 1-isobutyl-1H-pyrazole:
- Hydrazine Reaction: One common approach involves reacting isobutyraldehyde with hydrazine to form the pyrazole ring through a condensation reaction.
- Three-Component Reactions: Recent advancements allow for one-pot synthesis methods involving multiple reactants, which can lead to higher yields and greater efficiency .
- Functional Group Modifications: The compound can also be synthesized by modifying existing pyrazole derivatives through substitution reactions .
The applications of 1-isobutyl-1H-pyrazole span various fields:
- Pharmaceuticals: Due to its potential biological activities, it may serve as a lead compound for drug development.
- Agriculture: Pyrazole derivatives are often used as pesticides and fungicides, indicating potential agricultural applications for 1-isobutyl-1H-pyrazole.
- Material Science: Its unique chemical properties may also find use in developing new materials or catalysts .
Interaction studies involving 1-isobutyl-1H-pyrazole focus on its binding affinity with biological targets. Preliminary studies suggest that this compound may interact with specific enzymes or receptors, leading to biological responses. Further research is required to elucidate these interactions fully and understand their implications for drug design and therapeutic applications .
Several compounds share structural similarities with 1-isobutyl-1H-pyrazole. Here’s a comparison highlighting its uniqueness:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 3,5-Dimethyl-1H-pyrazole | Methyl groups at positions 3 and 5 | Anti-inflammatory properties |
| Celecoxib | Contains a pyrazole ring with sulfonamide | Selective COX-2 inhibitor |
| Stanozolol | An anabolic steroid with a pyrazole moiety | Performance-enhancing effects |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole | Fluorinated methyl group | Fungicidal properties |
Uniqueness of 1-Isobutyl-1H-Pyrazole
What sets 1-isobutyl-1H-pyrazole apart is its specific isobutyl substitution, which may influence its lipophilicity and biological interactions differently than other derivatives. This unique substitution pattern could lead to distinct pharmacological profiles and applications compared to more commonly studied pyrazoles like celecoxib or stanozolol .








